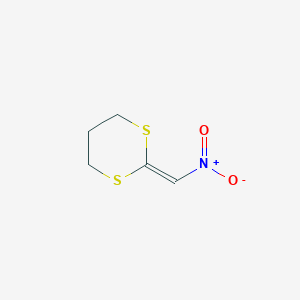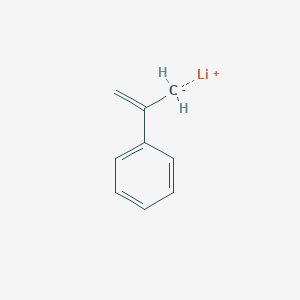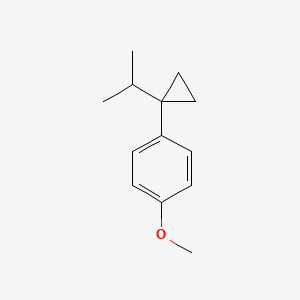
gamma-Carboxyglutamylleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Carboxyglutamylleucine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a dipeptide consisting of gamma-carboxyglutamic acid and leucine. Gamma-carboxyglutamic acid is known for its role in blood coagulation and bone metabolism, while leucine is an essential amino acid involved in protein synthesis and metabolic regulation.
准备方法
Synthetic Routes and Reaction Conditions
Gamma-Carboxyglutamylleucine can be synthesized through a series of chemical reactions involving the coupling of gamma-carboxyglutamic acid and leucine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
Gamma-Carboxyglutamylleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Gamma-Carboxyglutamylleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: this compound is used in the development of biomaterials and as a component in various industrial processes.
作用机制
The mechanism of action of gamma-Carboxyglutamylleucine involves its interaction with specific molecular targets and pathways. Gamma-carboxyglutamic acid residues in the compound can bind to metal ions, which play a crucial role in its biological activity. These interactions can influence various cellular processes, including blood coagulation and bone metabolism.
相似化合物的比较
Gamma-Carboxyglutamylleucine can be compared with other similar compounds, such as:
Gamma-Carboxyglutamic Acid: Known for its role in blood coagulation and bone metabolism.
Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Gamma-Carboxyglutamylvaline: Another dipeptide with similar properties but different biological activities.
属性
CAS 编号 |
64153-44-2 |
|---|---|
分子式 |
C12H20N2O7 |
分子量 |
304.30 g/mol |
IUPAC 名称 |
2-[(2S)-2-amino-3-[[(1R)-1-carboxy-3-methylbutyl]amino]-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C12H20N2O7/c1-5(2)3-8(12(20)21)14-9(15)7(13)4-6(10(16)17)11(18)19/h5-8H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-,8+/m0/s1 |
InChI 键 |
DCWOKAPZXIAWMW-JGVFFNPUSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)

![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)

![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)





![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)

![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
